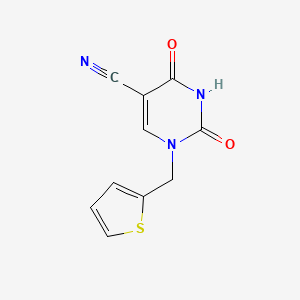

2,4-Dioxo-1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dioxo-1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that contains a pyrimidine ring fused with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of thiophene-2-carbaldehyde with barbituric acid and malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

2,4-Dioxo-1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Barbituric Acid Derivatives: These compounds share the pyrimidine core and have similar chemical properties.

Thiophene Derivatives: Compounds containing the thiophene ring, which exhibit similar reactivity.

Uniqueness

What sets 2,4-Dioxo-1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile apart is the combination of the thiophene and pyrimidine rings, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Biological Activity

The compound 2,4-Dioxo-1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a member of the tetrahydropyrimidine family, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure

The molecular formula of this compound is C11H10N4O2S with a molecular weight of 246.29 g/mol. The structure features a tetrahydropyrimidine ring fused with a thiophene moiety and a carbonitrile group.

Antioxidant Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant antioxidant properties. For instance, compounds similar to 2,4-Dioxo-1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine have shown comparable antioxidant potency to ascorbic acid in various assays . This suggests potential applications in treating oxidative stress-related diseases.

Antimicrobial Properties

Research has demonstrated that tetrahydropyrimidine derivatives possess antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes .

Anti-inflammatory Effects

Compounds within this class have also been studied for their anti-inflammatory effects. In particular, they may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation . This positions them as potential candidates for treating inflammatory diseases.

The biological activity of 2,4-Dioxo-1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.

- Receptor Modulation : It may act as an allosteric modulator at certain receptors, enhancing or inhibiting their activity.

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of several tetrahydropyrimidine derivatives using the phosphomolybdenum method. The results indicated that these compounds significantly inhibit lipid peroxidation and free radical formation. The inhibition rates ranged from 19% to 30%, depending on the specific derivative tested .

Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of various tetrahydropyrimidine compounds was assessed against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table: Biological Activities Overview

Properties

Molecular Formula |

C10H7N3O2S |

|---|---|

Molecular Weight |

233.25 g/mol |

IUPAC Name |

2,4-dioxo-1-(thiophen-2-ylmethyl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C10H7N3O2S/c11-4-7-5-13(10(15)12-9(7)14)6-8-2-1-3-16-8/h1-3,5H,6H2,(H,12,14,15) |

InChI Key |

BPGCFORZWNKXLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CN2C=C(C(=O)NC2=O)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.